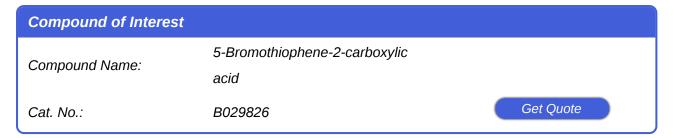


5-Bromothiophene-2-carboxylic Acid: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Bromothiophene-2-carboxylic acid**, a pivotal heterocyclic compound in modern chemistry. This document details its historical context, synthesis, physicochemical properties, and its significant applications in medicinal chemistry and materials science.

Introduction and Historical Context

While the precise first synthesis of **5-Bromothiophene-2-carboxylic acid** is not readily available in early literature, its development is intrinsically linked to the discovery and exploration of thiophene chemistry. Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar.[1] This discovery of a new class of sulfur-containing heterocyclic compounds spurred significant research into their reactivity and potential applications.

The mid-20th century saw a surge in the investigation of thiophene derivatives, with foundational work on their synthesis and reactions.[2] It is within this period of expanding knowledge of electrophilic substitution reactions on the thiophene ring that the synthesis of halogenated derivatives like **5-Bromothiophene-2-carboxylic acid** would have emerged as a logical step for functionalization and further molecular elaboration. Today, it is a commercially available and widely utilized building block in organic synthesis.[3][4]



Physicochemical and Spectroscopic Data

5-Bromothiophene-2-carboxylic acid is a light brown crystalline powder.[5] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)	
CAS Number	7311-63-9	[6]	
Molecular Formula	C5H3BrO2S	[6]	
Molecular Weight	207.05 g/mol	[6]	
Melting Point	140-144 °C	[5]	
Boiling Point	318.9 °C at 760 mmHg	[5]	
Density	1.924 g/cm³ at 25 °C	[5]	
Appearance	Light Brown Powder	[5]	

Table 2: Spectroscopic Data

Spectroscopy	- Data	Reference(s)	
¹H NMR	(CDCl ₃) δ 7.55 (d, J=4.3 Hz, 1H), 7.33 (d, J=4.3 Hz, 1H)	[7]	
¹³ C NMR	Data not readily available in a comparable format		
Mass Spectrometry (ESI)	m/z: calcd for 207.05; found 206.8	[7]	
Infrared (IR)	Spectra available, characteristic peaks for C=O and O-H stretching of the carboxylic acid, and C-Br stretching.	[6]	



Synthesis and Experimental Protocols

Several synthetic routes to **5-Bromothiophene-2-carboxylic acid** have been established. The two primary methods involve the direct bromination of a thiophene precursor or the oxidation of a corresponding aldehyde.

Synthesis via Direct Bromination of Thiophene-2-carboxylic Acid

A primary and direct route involves the electrophilic bromination of thiophene-2-carboxylic acid. The electron-rich nature of the thiophene ring facilitates this substitution.[4]

- Materials: Thiophene-2-carboxylic acid, Bromine, suitable solvent (e.g., acetic acid).
- Procedure:
 - Dissolve thiophene-2-carboxylic acid in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.
 - Cool the solution in an ice bath.
 - Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with constant stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
 - Pour the reaction mixture into cold water to precipitate the product.
 - Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and byproducts.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Bromothiophene-2-carboxylic acid.

Synthesis via Oxidation of 5-Bromothiophene-2-carbaldehyde







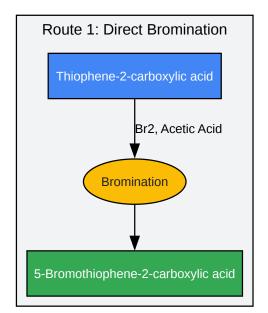
An alternative pathway begins with the oxidation of 5-Bromothiophene-2-carbaldehyde. This is a classic transformation of an aldehyde to a carboxylic acid.[4]

 Materials: 5-Bromothiophene-2-carbaldehyde, Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone).[4]

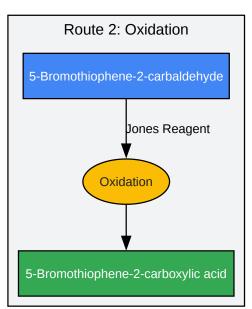
Procedure:

- Dissolve 5-Bromothiophene-2-carbaldehyde in acetone and cool the solution in an ice bath.
- Add Jones reagent dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20 °C.
- After the addition is complete, continue stirring at room temperature for a few hours.
- · Add isopropanol to quench any excess oxidant.
- Remove the acetone under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting solid by recrystallization.









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Synthesis pathways for **5-Bromothiophene-2-carboxylic acid**.

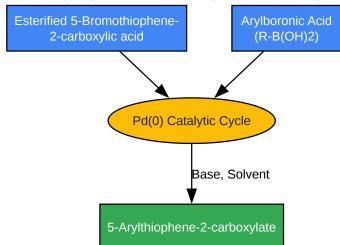
Key Reactions and Applications

5-Bromothiophene-2-carboxylic acid is a versatile building block due to its two reactive sites: the carboxylic acid group and the bromine atom. This allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This has been extensively used to synthesize novel thiophene-based derivatives with potential biological activities.[3]





Suzuki-Miyaura Coupling of a 5-Bromothiophene-2-carboxylate Derivative

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Generalized Suzuki-Miyaura cross-coupling reaction.

Esterification and Amidation

The carboxylic acid group readily undergoes esterification and amidation reactions. Esterification is often a preliminary step before subsequent modifications at the bromine position.[3] Amidation is used to introduce diverse functionalities, leading to compounds with a range of biological properties.

Table 3: Examples of Reaction Yields



Reaction	Reactants	Product	Yield	Reference(s)
Esterification	5- Bromothiophene- 2-carboxylic acid, Amyl alcohol, DCC, DMAP	Pentyl 5- bromothiophene- 2-carboxylate	75%	[3]
Esterification	5- Bromothiophene- 2-carboxylic acid, 2-Phenylethanol, DCC, DMAP	Phenethyl 5- bromothiophene- 2-carboxylate	71%	[3]
Suzuki Coupling	Pentyl 5- bromothiophene- 2-carboxylate, various arylboronic acids	Pentyl 5- arylthiophene-2- carboxylates	65-80.2%	[3]

Applications in Research and Development Medicinal Chemistry

5-Bromothiophene-2-carboxylic acid is a key starting material in the synthesis of various biologically active compounds. Its derivatives have shown promise as:

- Antibacterial agents: Thiophene-based compounds derived from this acid have demonstrated in vitro activity against extensively drug-resistant (XDR) Salmonella Typhi.[4]
- Spasmolytic agents: Derivatives have exhibited potent spasmolytic (antispasmodic) effects, suggesting potential for the treatment of conditions like irritable bowel syndrome (IBS).[4]

The bromine atom can enhance interactions with biological targets, while the carboxylic acid group can be modified to improve solubility and bioavailability.[4]

Materials Science



This compound also serves as a precursor in the development of organic semiconductors. These materials are utilized in:

- Organic Light-Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
- Organic Field-Effect Transistors (OFETs)[4]

The thiophene moiety is a common component in conducting polymers and other functional organic materials.

Conclusion

5-Bromothiophene-2-carboxylic acid, a derivative of the historically significant thiophene, has established itself as a cornerstone in synthetic organic chemistry. Its versatile reactivity, enabling diverse functionalization, has positioned it as a critical building block in the development of novel pharmaceuticals and advanced materials. The continued exploration of its chemical space promises to yield further innovations across various scientific disciplines.

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